1H-Indole-1-propanenitrile, 3-formyl-2-phenyl-

Description

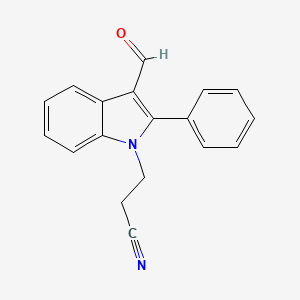

1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- (CAS: 41450-77-5) is a substituted indole derivative with the molecular formula C₁₈H₁₄N₂O and a molecular weight of 274.32 g/mol. Its structure features a propanenitrile group at position 1, a phenyl group at position 2, and a formyl substituent at position 3 of the indole core (Figure 1). The compound’s InChI Key is SUPYBCMCZGDUBS-UHFFFAOYSA-N, and it exhibits a logP value of 3.05, indicating moderate lipophilicity .

Structural confirmation for related compounds employs X-ray crystallography, FTIR, ¹H/¹³C-NMR, and ESI-MS .

Applications: The compound is primarily used in analytical chemistry and pharmacokinetics. It can be separated and analyzed using the Newcrom R1 HPLC column under reverse-phase conditions with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method is scalable for preparative impurity isolation .

Properties

CAS No. |

41450-77-5 |

|---|---|

Molecular Formula |

C18H14N2O |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

3-(3-formyl-2-phenylindol-1-yl)propanenitrile |

InChI |

InChI=1S/C18H14N2O/c19-11-6-12-20-17-10-5-4-9-15(17)16(13-21)18(20)14-7-2-1-3-8-14/h1-5,7-10,13H,6,12H2 |

InChI Key |

SUPYBCMCZGDUBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CCC#N)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- generally involves multi-step organic synthesis, starting from indole or substituted indole precursors. The key synthetic challenge is the selective introduction of the formyl group at position 3, the phenyl substituent at position 2, and the propanenitrile moiety at the nitrogen atom.

Common Synthetic Routes

Fischer Indole Synthesis Followed by Functionalization

Step 1: Formation of Indole Core

The Fischer indole synthesis is a classical method involving the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions, generating the indole nucleus.Step 2: Introduction of Phenyl Group at Position 2

The phenyl substituent can be introduced via electrophilic aromatic substitution or by starting with a suitably substituted ketone/aldehyde in the Fischer synthesis.Step 3: Formylation at Position 3

The 3-formyl group is introduced typically by directed formylation methods such as the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl₃ to selectively formylate the 3-position of the indole ring.Step 4: N-Substitution with Propanenitrile Group

The propanenitrile substituent at the nitrogen is introduced through nucleophilic substitution reactions, for example, by reacting the indole nitrogen with 3-bromopropanenitrile or via alkylation with ethyl propionitrile under basic conditions (e.g., KOH).

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Indole core formation | Fischer Indole Synthesis | Phenylhydrazine, ketone/aldehyde, acidic medium | Typically acid catalysis (HCl, H₂SO₄) |

| Formylation at position 3 | Electrophilic substitution | Vilsmeier-Haack reagent (DMF + POCl₃) | Selective for 3-position of indole |

| N-alkylation with propanenitrile | Nucleophilic substitution | 3-Bromopropanenitrile or ethyl propionitrile, base (KOH) | Controls substitution at nitrogen |

| Oxime formation (alternative) | Condensation | Hydroxylamine hydrochloride, methanol, reflux | Prepares oxime intermediate |

| Oxime dehydration to nitrile | Dehydration | Acetic anhydride, pyridine, 130 °C, N₂ atmosphere | Converts oxime to nitrile |

Analytical and Purification Techniques

Chromatographic Separation

The compound can be purified and analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC) on Newcrom R1 columns with mobile phases composed of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).Structural Confirmation

Techniques such as single-crystal X-ray diffraction (SC-XRD), Fourier-transform infrared spectroscopy (FTIR), proton and carbon nuclear magnetic resonance (¹H/¹³C-NMR), and electrospray ionization mass spectrometry (ESI-MS) are employed to confirm the molecular structure and purity.

Research Findings and Optimization

Yields and Purity

Optimized Fischer indole synthesis combined with controlled formylation and N-alkylation typically yields the target compound with high purity (>90%) after chromatographic purification.Scalability

The described methods are scalable for preparative synthesis, useful for pharmacokinetic studies and impurity isolation.Green Chemistry Considerations

Recent studies suggest microwave-assisted synthesis and catalytic systems can reduce reaction times and reagent consumption, aligning with sustainable chemistry goals.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-phenyl-1H-indole-1-propiononitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-Formyl-2-phenyl-1H-indole-1-propiononitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-2-phenyl-1H-indole-1-propiononitrile involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The formyl and nitrile groups may also contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s formyl group enhances polarity compared to non-formylated analogs (e.g., 2-Phenyl-1H-indole-1-propanenitrile), influencing its HPLC retention behavior .

- The propanenitrile group contributes to its higher molecular weight and lipophilicity relative to simpler indoles like 3-Phenyl-1H-indole .

Analytical Techniques

- 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- is optimally analyzed using Newcrom R1 HPLC columns, which feature low silanol activity and accommodate both analytical and preparative scales .

- In contrast, simpler indoles (e.g., 3-Phenyl-1H-indole) may be analyzed using standard C18 columns due to their lower complexity .

Functional and Application Differences

Biological Activity

1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- is a compound of significant interest due to its diverse biological activities. This article delves into its chemical structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 212.25 g/mol. Its structure features an indole ring substituted with a formyl group and a phenyl group, which contribute to its unique reactivity and biological interactions. The presence of a nitrile functional group enhances its potential as a biologically active molecule.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.25 g/mol |

| Functional Groups | Nitrile, Formyl |

Synthesis Methods

The synthesis of 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- typically employs various methods including:

- Oxidation : Using potassium permanganate or chromium trioxide.

- Reduction : Utilizing lithium aluminum hydride or catalytic hydrogenation.

- Substitution Reactions : Involving halogens or nitro compounds.

These methods allow for the efficient production of the compound while facilitating modifications for enhanced biological activity.

Biological Activities

Research indicates that indole derivatives, including this specific compound, exhibit a range of biological activities such as:

- Antiviral Properties : Studies have shown that the compound can inhibit viral replication through interaction with viral enzymes or receptors.

- Anticancer Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : It has been evaluated for its efficacy against different bacterial strains, showing promising results in inhibiting growth .

The biological activity of 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- is largely attributed to its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing cellular processes such as signal transduction pathways. The nitrile and formyl groups may enhance binding affinity and reactivity towards these targets.

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Anticancer Study : A study involving various cancer cell lines demonstrated that 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- inhibited cell proliferation by inducing apoptosis at concentrations as low as 10 µM. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain tested.

- Antiviral Activity : Research indicated that the compound could reduce viral load in infected cells by over 50% at concentrations around 25 µM, suggesting potential for therapeutic applications in viral infections .

Q & A

What HPLC conditions are recommended for analyzing 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- in academic research?

Basic Method:

The compound can be analyzed using a Newcrom R1 reverse-phase HPLC column with a mobile phase comprising acetonitrile (MeCN), water, and phosphoric acid . This method is scalable for preparative separations and suitable for pharmacokinetic studies. The low silanol activity of the Newcrom R1 column minimizes unwanted interactions with polar functional groups, ensuring robust separation .

Advanced Consideration:

For mass spectrometry (MS) compatibility , replace phosphoric acid with formic acid to avoid ion suppression. Smaller 3 µm particle columns (e.g., UPLC) enable faster runs with improved resolution, critical for high-throughput screening of impurities or metabolites .

How can researchers validate the molecular structure of this compound?

Advanced Method:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software suites like WinGX and ORTEP-3 (with GUI) are used to refine crystallographic data and generate thermal ellipsoid plots, confirming bond lengths, angles, and stereochemistry. For example, similar indole derivatives (e.g., sulfonyl-indole analogs) have been structurally characterized using these tools .

What synthetic routes are employed to synthesize 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl-?

Basic Approach:

A common route starts with 1-indolecarboxaldehyde , which undergoes nucleophilic substitution with ethyl propionitrile in the presence of a base (e.g., KOH) to introduce the propanenitrile chain. The formyl group at the 3-position is retained via controlled reaction conditions to avoid over-oxidation .

Advanced Optimization:

To enhance regioselectivity and yield, microwave-assisted synthesis or catalytic systems (e.g., Pd-mediated cross-coupling) can be explored. For instance, 2-formylation of 3-arylindoles has been achieved using propeniminium salts under mild conditions, which may be adaptable to this compound .

How do steric and electronic effects of the propyl chain influence the compound's reactivity?

Advanced Analysis:

The propyl chain balances steric hindrance and electronic effects. Shorter chains (e.g., acetonitrile analogs) increase electrophilicity but reduce stability, while longer chains (e.g., pentanenitrile) introduce steric bulk that may hinder interactions with biological targets. Computational studies (e.g., DFT) can model these effects, predicting sites for electrophilic attack or hydrogen bonding .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Precautions:

- Inhalation/Contact: Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention.

- Storage: Store in airtight containers away from oxidizers, as nitriles can release toxic vapors under decomposition .

Advanced Risk Mitigation:

For large-scale synthesis, implement gas detectors for HCN monitoring and establish emergency neutralization protocols (e.g., using NaHCO₃ for acid spills).

How can researchers resolve contradictions in chromatographic data for this compound?

Methodological Strategy:

- Column Comparison: Test alternative columns (e.g., C18 vs. mixed-mode) to identify matrix interference.

- Mobile Phase pH Adjustment: Vary pH (2.5–6.5) to optimize peak symmetry, as the formyl group’s protonation state affects retention .

- Spiking Experiments: Add authentic standards to confirm peak identity in complex mixtures.

What spectroscopic techniques complement HPLC for characterizing this compound?

Advanced Workflow:

- LC-MS/MS: Provides molecular weight confirmation and fragmentation patterns. Use electrospray ionization (ESI+) for enhanced sensitivity.

- NMR: ¹H/¹³C NMR resolves structural ambiguities; the formyl proton typically appears at δ 9.8–10.2 ppm, while the nitrile carbon resonates at δ 115–120 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.